Cudc-101

Overview

Description

CUDC-101 is a novel small molecule that functions as a multitargeted inhibitor. It simultaneously inhibits histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2. This compound has shown potent anticancer activity by blocking key regulators of epidermal growth factor receptor and human epidermal growth factor receptor 2 signaling pathways, as well as attenuating multiple compensatory pathways that enable cancer cells to escape the effects of conventional inhibitors .

Preparation Methods

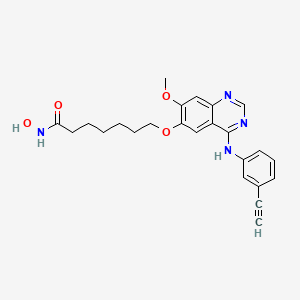

The synthesis of CUDC-101 involves the integration of multiple inhibitory functional groups. The compound is created by introducing a hydroxamic acid functional group, which is responsible for histone deacetylase inhibition, onto the methoxyethoxy group of the phenylaminoquinazoline backbone of the receptor tyrosine kinase inhibitor . The industrial production methods for this compound typically involve standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

CUDC-101 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CUDC-101 is a multi-targeted inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) . It has demonstrated promising activity in cancer treatment by targeting multiple pathways simultaneously .

Scientific Research Applications

- Mechanism of Action this compound integrates HDAC, EGFR, and HER2 inhibitory functional groups into a single small molecule . It inhibits EGFR and HER2 signaling and also attenuates survival signaling pathways like Akt, HER3, and MET . The molecule includes hydroxamic acid, which interacts with zinc at the active site of HDACs, disrupting enzyme activity while retaining the ability to compete with ATP binding as an RTK inhibitor .

- Antitumor Activity this compound has shown potent antiproliferative and proapoptotic activities against cultured and implanted tumor cells, including those resistant to single-targeted drugs like lapatinib and erlotinib . It effectively suppresses the progression of various tumor types in in vitro and in vivo xenograft models . Studies indicate that this compound inhibits tumor cell proliferation and induces apoptosis by blocking EGFR and HDAC signaling and indirectly affecting MET- and AKT-mediated signaling, leading to cell cycle arrest and caspase-dependent apoptosis .

- Combination Therapies this compound has been studied in combination with other therapeutic agents, producing synergistic effects in tumor killing . For instance, combinations with gemcitabine, arsenic trioxide, and carfilzomib have shown enhanced anti-cancer activities . It also enhances the response to both proton and X-ray irradiation in triple-negative breast cancer cell lines .

- Selectivity While this compound is a selective EGFR and HER2 kinase inhibitor, it exhibits only weak inhibition of KDR (VEGFR2), Lyn, Lck, Abl-1, FGFR-2, Flt-3, and Ret .

- Myeloma Treatment Research has demonstrated this compound's effectiveness against multiple myeloma (MM) cell lines, inducing cell apoptosis in a time- and dose-dependent manner . It markedly blocked the signaling pathway of EGFR/PI3K and HDAC, and regulated the cell cycle G2/M arrest . In vivo experiments have shown that this compound significantly inhibits tumor growth in mice .

Mechanism of Action

CUDC-101 exerts its effects by simultaneously inhibiting histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2. This multitargeted inhibition leads to the blockage of key signaling pathways involved in cancer cell proliferation and survival. The compound also induces caspase-dependent apoptosis, regulates cell proliferation and migration, and enhances tumor antigen presentation . The molecular targets of this compound include histone deacetylase enzymes, epidermal growth factor receptor, and human epidermal growth factor receptor 2, as well as other oncogenic pathways such as AKT, HER3, and MET .

Comparison with Similar Compounds

CUDC-101 is unique in its ability to simultaneously inhibit multiple targets, making it more effective than single-target inhibitors. Similar compounds include:

Vorinostat: A histone deacetylase inhibitor that does not target receptor tyrosine kinases.

Gefitinib: An epidermal growth factor receptor inhibitor that does not inhibit histone deacetylase.

Lapatinib: A dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2, but does not inhibit histone deacetylase.

This compound’s multitargeted approach allows it to overcome resistance mechanisms that limit the effectiveness of single-target inhibitors, making it a promising candidate for the treatment of heterogeneous and drug-resistant tumors .

Biological Activity

CUDC-101 is a novel, multitargeted inhibitor that primarily targets histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). Developed to address the limitations of traditional single-target therapies, this compound has shown significant promise in preclinical and clinical studies for various cancers, including head and neck squamous cell carcinoma (HNSCC), pancreatic cancer, and multiple myeloma (MM).

This compound operates through a dual mechanism:

- HDAC Inhibition : By inhibiting HDACs, this compound alters the acetylation status of histones, leading to changes in gene expression associated with cell cycle regulation and apoptosis.

- EGFR and HER2 Inhibition : this compound disrupts signaling pathways mediated by EGFR and HER2, which are crucial for cancer cell proliferation and survival.

Key Biological Activities

- Cell Proliferation Inhibition : this compound effectively inhibits the proliferation of various cancer cell lines in a dose-dependent manner.

- Induction of Apoptosis : The compound triggers apoptotic pathways, as evidenced by increased levels of cleaved PARP and caspase-3 in treated cells.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.

Preclinical Studies

-

Multiple Myeloma :

- This compound demonstrated potent anti-MM effects by regulating the EGFR/PI3K/ERK signaling pathways. It induced apoptosis and inhibited cell proliferation in MM cell lines (ARP-1 and CAG) .

- In vivo studies showed significant tumor growth inhibition in NOD-SCID mice treated with this compound compared to control groups .

-

Pancreatic Cancer :

- A study indicated that this compound enhanced radiosensitivity in pancreatic tumor cell lines when combined with ionizing radiation, leading to decreased clonogenic survival rates .

- The combination of this compound with gemcitabine resulted in a significant increase in apoptosis rates compared to either treatment alone .

- Head and Neck Cancer :

Clinical Studies

In clinical settings, this compound has shown promising results:

- Safety Profile : Generally well-tolerated with manageable side effects such as nausea and fatigue. Only one dose-limiting toxicity was reported during trials .

- Efficacy : Evidence of antitumor activity was noted, with some patients achieving stable disease or partial responses .

Comparative Efficacy

| Compound | Targeted Pathways | IC50 (µM) | Notable Effects |

|---|---|---|---|

| This compound | HDACs, EGFR, HER2 | Lower than established drugs | Induces apoptosis, inhibits migration |

| SAHA | HDACs | Higher than this compound | Effective but less potent than this compound |

| Erlotinib | EGFR | Variable | Limited effectiveness due to resistance |

Properties

IUPAC Name |

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVFNIUGLLCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143784 | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012054-59-9 | |

| Record name | CUDC-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUDC-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.